molecular formula C18H14N2O4 B2477856 (2E)-3-(2H-chromen-3-yl)-N-(3-nitrophenyl)prop-2-enamide CAS No. 887346-79-4

(2E)-3-(2H-chromen-3-yl)-N-(3-nitrophenyl)prop-2-enamide

Cat. No.: B2477856
CAS No.: 887346-79-4
M. Wt: 322.32
InChI Key: LKVOPDYUCRSKNU-CMDGGOBGSA-N
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Description

(2E)-3-(2H-Chromen-3-yl)-N-(3-nitrophenyl)prop-2-enamide is a synthetic hybrid compound designed for research purposes, incorporating a chromene scaffold linked to a 3-nitrophenyl group via an (E)-enamide bridge. This structure combines two privileged pharmacophores in medicinal chemistry: the chromene core, which is prevalent in numerous biologically active natural products and synthetic compounds, and the enamide functional group, recognized for its versatility and stability in drug discovery . The chromene moiety is a common structural feature in compounds with a broad spectrum of reported biological activities, while the enamide linker, featuring a conjugated system of an amine, an alkene, and a carbonyl group, imparts distinct electronic properties and is known to enhance biological properties . The meta-positioned nitro group on the phenyl ring is a notable feature, as nitro-bearing enamides have recently been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B) and β-secretase (BACE1), two enzymes considered important therapeutic targets for neurodegenerative disorders such as Alzheimer's and Parkinson's diseases . Related research compounds have demonstrated reversible, competitive inhibition of MAO-B with excellent selectivity over MAO-A, and have also shown the ability to cross the blood-brain barrier in model systems, suggesting potential for central nervous system (CNS)-focused research . Furthermore, pseudo-peptides and synthetic molecules containing enamide groups have shown promising selective cytotoxicity against certain cancer cell lines, such as hepatocarcinoma, with negligible effects on normal mammalian cells, highlighting the value of this chemotype in oncology research . The specific mechanism of action for this compound is an area for ongoing investigation, but its design makes it a compelling candidate for researchers exploring multi-target-directed ligands (MTDLs) for complex diseases, enzyme inhibition kinetics, and structure-activity relationship (SAR) studies in medicinal chemistry. This product is intended For Research Use Only and is not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

(E)-3-(2H-chromen-3-yl)-N-(3-nitrophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c21-18(19-15-5-3-6-16(11-15)20(22)23)9-8-13-10-14-4-1-2-7-17(14)24-12-13/h1-11H,12H2,(H,19,21)/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKVOPDYUCRSKNU-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=CC=CC=C2O1)C=CC(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=CC2=CC=CC=C2O1)/C=C/C(=O)NC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2H-chromen-3-yl)-N-(3-nitrophenyl)prop-2-enamide typically involves the following steps:

    Formation of the Chromenyl Intermediate: The chromenyl group can be synthesized through a cyclization reaction of a suitable precursor, such as a salicylaldehyde derivative, under acidic or basic conditions.

    Coupling with Nitrophenyl Group: The chromenyl intermediate is then coupled with a nitrophenyl-substituted propenamide through a condensation reaction. This step often requires the use of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthesis methods to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2H-chromen-3-yl)-N-(3-nitrophenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different functionalized products.

    Substitution: The compound can participate in substitution reactions, where functional groups on the chromenyl or nitrophenyl moieties are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce amino derivatives, and substitution can result in various functionalized chromene derivatives.

Scientific Research Applications

(2E)-3-(2H-chromen-3-yl)-N-(3-nitrophenyl)prop-2-enamide has several scientific research applications, including:

    Chemistry: The compound is studied for its unique chemical properties and potential as a building block for synthesizing more complex molecules.

    Biology: Researchers investigate its biological activities, such as antimicrobial, anticancer, and anti-inflammatory effects.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It may be used in the development of new materials, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of (2E)-3-(2H-chromen-3-yl)-N-(3-nitrophenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The chromenyl group can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The nitrophenyl group may also contribute to the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Coumarin-Containing Acrylamides

Compound: 3-((2E)-3-(4-Dimethylamino-phenyl)prop-2-enoyl)-2(H)-chromen-2-one (4e)

  • Structure: Features a coumarin (chromen-2-one) core instead of chromen-3-yl, with a 4-dimethylaminophenyl acrylamide substituent.
  • Properties : Melting point = 192°C; IR bands at 1712 cm⁻¹ (>C=O) and 1550 cm⁻¹ (C=C); 1H-NMR signals for aromatic protons (δ 6.54–8.1 ppm) .
  • Comparison: The chromen-2-one core in 4e may enhance fluorescence compared to the chromen-3-yl group in the target compound.

Chlorinated N-Arylcinnamamides

Compound Series : 4-Chloro- and 3,4-dichlorocinnamanilides (e.g., (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-chlorophenyl)prop-2-enamide)

  • Activity: 3,4-Dichlorocinnamanilides exhibit superior antibacterial activity (submicromolar MIC against Staphylococcus aureus and MRSA) compared to 4-chloro derivatives. Low cytotoxicity to mammalian cells is noted .
  • The nitro group in the target compound could enhance oxidative stress-mediated mechanisms, differing from chloro substituents.

Nitrophenyl-Substituted Acrylamides

Compound: (2E)-3-(3-Nitrophenyl)-N-(4-phenoxyphenyl)acrylamide

  • Structure: Shares the 3-nitrophenyl group but substitutes chromen-3-yl with a phenoxyphenyl group.
  • Properties : Molecular weight = 360.37 g/mol; ChemSpider ID = 4700891 .
  • The nitro group’s meta position is retained, preserving electron-withdrawing effects.

Natural Product Derivatives

Compound : N-trans-Coumaroyl octopamine (from Lycium barbarum)

  • Structure : Natural coumaroyl amide with a hydroxyethylamine side chain.
  • Activity: Exhibits anti-inflammatory activity (IC₅₀ = 17.00 μM for NO inhibition), comparable to quercetin .
  • Comparison: The target compound’s synthetic nitro group contrasts with natural hydroxyl and methoxy substituents, which may confer antioxidant properties.

Structural and Functional Data Tables

Table 1: Physical and Spectral Properties

Compound Name Melting Point (°C) Molecular Weight (g/mol) Key Spectral Data (IR, NMR) Reference
Target Compound Not reported ~340 (estimated) Expected C=O stretch ~1700 cm⁻¹ -
3-((2E)-3-(4-Dimethylamino-phenyl)... 192 335.36 1H-NMR δ 6.54–8.1 (Ar-H)
(2E)-N-[3,5-bis(CF₃)phenyl]-3-(4-Cl)Ph... 147–149 407.78 1H-NMR δ 7.2–8.3 (Ar-H)

Mechanistic Insights and Substituent Effects

  • Electron-Withdrawing Groups: The 3-nitrophenyl group in the target compound may enhance electrophilicity, facilitating interactions with nucleophilic residues in target proteins. This contrasts with electron-donating groups (e.g., dimethylamino in ), which may improve solubility but reduce reactivity.
  • Chlorinated vs. Nitro Substituents : Chlorine atoms increase lipophilicity (logP), favoring membrane penetration, while nitro groups may contribute to redox cycling and oxidative damage .
  • Chromen-3-yl vs. Phenyl: The chromen-3-yl moiety’s fused ring system could enhance stacking interactions with aromatic amino acids or nucleic acids, a feature absent in simpler phenyl derivatives .

Biological Activity

(2E)-3-(2H-chromen-3-yl)-N-(3-nitrophenyl)prop-2-enamide, a member of the chromene derivative family, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a chromenyl group linked to a nitrophenyl moiety through a prop-2-enamide functional group. The synthesis typically involves:

  • Formation of Chromenyl Intermediate : This is achieved via cyclization reactions using salicylaldehyde derivatives under acidic or basic conditions.
  • Coupling with Nitrophenyl Group : The chromenyl intermediate is coupled with a nitrophenyl-substituted propenamide, often facilitated by Lewis acid catalysts.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has demonstrated efficacy against various bacterial strains and fungi, suggesting its potential as an antibacterial agent.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies showed that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

  • MCF-7 Cell Line : IC50 = 25 µM
  • HeLa Cell Line : IC50 = 30 µM

These findings indicate that this compound may induce apoptosis in cancer cells, potentially through the activation of caspase pathways.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

  • Enzyme Inhibition : The nitrophenyl group may enhance binding affinity to enzymes involved in cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels have been observed in treated cancer cells, leading to oxidative stress and subsequent apoptosis.
  • Cell Cycle Arrest : Studies suggest that the compound can induce cell cycle arrest at the G1/S phase, inhibiting cell division.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Study on Anticancer Effects : A recent study investigated the effects of this compound on tumor growth in vivo using xenograft models. Results showed a significant reduction in tumor size compared to control groups.
    • Tumor Size Reduction : 50% reduction after 4 weeks of treatment with a dosage of 20 mg/kg body weight.
  • Antimicrobial Efficacy Evaluation : Another study assessed its antimicrobial activity against clinical isolates of multidrug-resistant pathogens, demonstrating promising results that warrant further exploration for therapeutic applications.

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